molecular formula C10H13NO5 B1212645 Arogenic acid

Arogenic acid

Cat. No. B1212645
M. Wt: 227.21 g/mol
InChI Key: MIEILDYWGANZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arogenic acid is a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Phenylalanine Biosynthesis in Arabidopsis thaliana

Arogenic acid plays a crucial role in the biosynthesis of phenylalanine, an essential amino acid for humans. Research demonstrates the importance of arogenate as an intermediate in phenylalanine biosynthesis in Arabidopsis thaliana. This study, through in silico data mining, identified six homologues in Arabidopsis, classified as arogenate dehydratases (ADT), which are involved in the conversion of arogenate to phenylalanine (Cho et al., 2007).

Azo Dye Wastewater Treatment

Arogenic acid, as part of azo dyes like acid red G (ARG), is involved in wastewater treatment studies. A hybrid acidogenic bioreactor was used to treat wastewater containing azo dye, demonstrating that the biocatalyzed electrolysis module enhances the anoxic decolorization and removal of chemical oxygen demand (COD), thus offering a potential treatment method for real wastewater (Hong-cheng Wang et al., 2016).

Acid Mine Drainage Studies

Arogenic acid is indirectly involved in studies related to acid mine drainage (AMD) or acid rock drainage (ARD), which is a significant environmental problem. ARD generation and its effects involve complex processes where the oxidative dissolution of sulfide minerals leads to water pollution. Understanding the mechanisms of ARD helps in implementing effective treatment methods (Simate & Ndlovu, 2014).

properties

IUPAC Name

1-(2-amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEILDYWGANZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arogenic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arogenic acid
Reactant of Route 2
Arogenic acid
Reactant of Route 3
Arogenic acid
Reactant of Route 4
Arogenic acid
Reactant of Route 5
Arogenic acid
Reactant of Route 6
Arogenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.